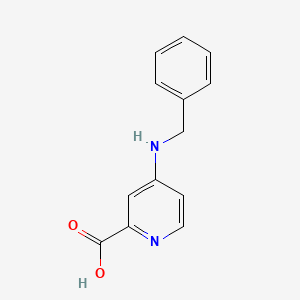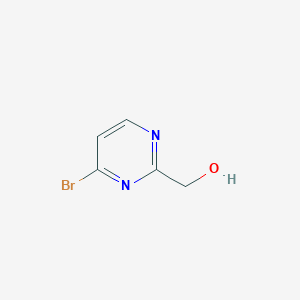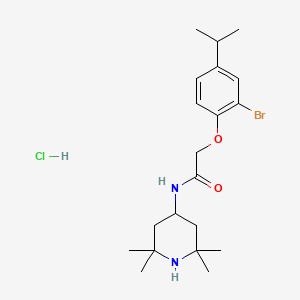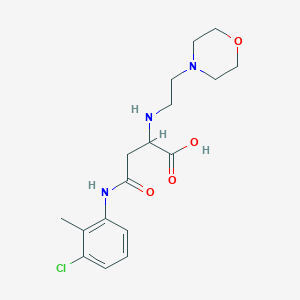
4-(Benzylamino)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 228.25 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the sources I accessed.Scientific Research Applications
Functionalization Reactions and Spectroscopy : A study by Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. This research highlights the chemical reactions and spectroscopic analysis relevant to derivatives of pyridine carboxylic acids (Yıldırım, Kandemirli, & Demir, 2005).
Palladium-Catalyzed Arylation : Zaitsev, Shabashov, and Daugulis (2005) developed a palladium-catalyzed arylation process that involves C-H activation. This process, using pyridine-containing directing groups, is significant for the arylation of carboxylic acid derivatives and shows the chemical versatility of pyridine carboxylic acids (Zaitsev, Shabashov, & Daugulis, 2005).
Antimicrobial Activities and DNA Interactions : Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives through spectroscopic techniques and DFT calculations, examining their antimicrobial activities and DNA interactions. This research underscores the biological relevance of these compounds (Tamer et al., 2018).
Hydrogen-Bonded Co-Crystal Structure : Chesna et al. (2017) studied the co-crystal structure of benzoic acid and zwitterionic l-proline, providing insights into the structural applications of pyridine carboxylic acid derivatives in crystallography (Chesna et al., 2017).
Corrosion Resistance of Mild Steel : El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives with pyrazole moieties as corrosion inhibitors for mild steel, revealing the application of these compounds in material science, particularly in corrosion resistance (El Hajjaji et al., 2018).
Synthesis and Structural Investigation of Triorganostannyl Esters : Tzimopoulos et al. (2010) synthesized and studied the structure of triorganostannyl esters derived from pyridine-imino substituted aminobenzoic acids. This research contributes to the understanding of the synthesis and properties of such compounds in organometallic chemistry (Tzimopoulos et al., 2010).
Synthesis of 2,4,6-Trisubstituted Pyridines : Dong et al. (2019) reported on the catalysis of 4,6-dihydroxysalicylic acid in the synthesis of 2,4,6-trisubstituted pyridines. This research demonstrates the utility of pyridine derivatives in organic synthesis and their application in the formation of complex organic structures (Dong et al., 2019).
Photocatalytic Properties of Metal(II) Complexes : Gong et al. (2013) synthesized metal(II) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene, studying their structures, photoluminescence, and photocatalytic properties. This highlights the potential application of pyridine carboxylic acid derivatives in photocatalysis (Gong et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
4-(benzylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIHBWVYVCMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2740436.png)

![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2740440.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)
![Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2740447.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2740450.png)


![7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2740454.png)
